3-(2-Chlorophenyl)propanal
Overview
Description
3-(2-Chlorophenyl)propanal is an organic compound with the molecular formula C9H9ClO It is a chlorinated aromatic aldehyde, characterized by the presence of a chlorophenyl group attached to a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Chlorophenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H4Cl+CH3CH2COClAlCl3C6H4ClCH2CH2CHO
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products:
Oxidation: 3-(2-Chlorophenyl)propanoic acid.
Reduction: 3-(2-Chlorophenyl)propanol.
Substitution: 3-(2-Hydroxyphenyl)propanal (if hydroxyl group replaces chlorine).
Scientific Research Applications
3-(2-Chlorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential anticonvulsant and analgesic activities.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)propanal and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial in the modulation of neuronal excitability and pain perception .
Comparison with Similar Compounds
- 3-(3-Chlorophenyl)propanal
- 3-(4-Chlorophenyl)propanal
- 3-(2-Fluorophenyl)propanal
Comparison: 3-(2-Chlorophenyl)propanal is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, such as 3-(3-Chlorophenyl)propanal and 3-(4-Chlorophenyl)propanal, the ortho position of the chlorine atom in this compound can lead to different steric and electronic effects, impacting its chemical behavior and biological activity.
Biological Activity
3-(2-Chlorophenyl)propanal, a compound with the chemical formula C10H11ClO, is of significant interest in various fields including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, synthesis methods, and associated health effects based on diverse research findings.
This compound is characterized by the presence of a chlorinated phenyl group attached to a propanal backbone. Its synthesis can involve several methods, typically focusing on the introduction of the chlorophenyl moiety into the propanal structure. Common synthetic routes include:
- Electrophilic Aromatic Substitution : Chlorination of phenylpropanoic acid derivatives.
- Reduction Reactions : Transformation of corresponding ketones or aldehydes.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study published in the Journal of Antibiotics demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound’s mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
Toxicological Profile
While the biological activities are promising, the toxicological profile of this compound raises concerns. According to a toxicological review, exposure can lead to irritation of the eyes, skin, and respiratory system. Long-term exposure may result in more severe health effects, including potential neurotoxicity.
Health Effects Summary
- Eye Irritation : Causes chemical conjunctivitis.
- Skin Irritation : May lead to dermatitis upon contact.
- Respiratory Effects : Inhalation can cause pulmonary edema.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against pathogenic bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential as a natural preservative in food products.
- Cytotoxicity Assessment : A collaborative research effort involving multiple institutions investigated the cytotoxic effects on various cancer cell lines. The findings highlighted its selective toxicity towards MCF-7 cells while sparing normal fibroblast cells, indicating a favorable therapeutic index.
Properties
IUPAC Name |
3-(2-chlorophenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCADRZXDZQALMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618926 | |
Record name | 3-(2-Chlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157433-36-8 | |
Record name | 3-(2-Chlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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